N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
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Overview
Description
N-[3-CYANO-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes cyano, fluorophenyl, thienyl, and quinolinecarboxamide groups
Preparation Methods
The synthesis of N-[3-CYANO-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[3-CYANO-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used. The major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
N-[3-CYANO-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3-CYANO-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
N-[3-CYANO-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide: This compound shares similar structural features but differs in its functional groups and overall reactivity.
Indole derivatives: These compounds have diverse biological activities and can serve as a basis for comparison in terms of pharmacological properties.
By highlighting the unique structural features and applications of N-[3-CYANO-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE, we can appreciate its potential in various scientific fields.
Properties
Molecular Formula |
C27H18FN3O2S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C27H18FN3O2S/c1-15-7-12-24(33-15)23-13-20(19-5-3-4-6-22(19)30-23)26(32)31-27-21(14-29)25(16(2)34-27)17-8-10-18(28)11-9-17/h3-13H,1-2H3,(H,31,32) |
InChI Key |
WLBNLVJYDDRQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C5=CC=C(C=C5)F)C#N |
Origin of Product |
United States |
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